sodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate

Catalog No.
S623926
CAS No.
19381-50-1
M.F
C30H15FeN3NaO15S3-2
M. Wt
832.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene...

CAS Number

19381-50-1

Product Name

sodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate

IUPAC Name

sodium;iron(3+);tris((5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate)

Molecular Formula

C30H15FeN3NaO15S3-2

Molecular Weight

832.5 g/mol

InChI

InChI=1S/3C10H7NO5S.Fe.Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;/h3*1-5,13H,(H,14,15,16);;/q;;;+3;+1/p-6/b3*11-10+;;

InChI Key

METAOVMACXXRHN-YKUQEDRPSA-H

SMILES

Array

Synonyms

Green 1;Green PL;CI 10020;75.0%(E);MIDORI401;dandcgreen1;CI NO 10020;ACID GREEN 1;D & C Green 1;naptholgreenb

Canonical SMILES

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]

Isomeric SMILES

C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Fe+3]

The exact mass of the compound Acid green 1 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Naphthol Green B (sodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate) is a highly soluble, iron(III)-coordinated sulfonated nitrosonaphthol complex. In industrial and laboratory procurement, it is primarily sourced as an electropolymerizable sensor precursor, a near-infrared (NIR) absorbing dye, and a redox-active organic material. Its distinct structural features—specifically the bidentate coordination of iron by three bulky sulfonated ligands—impart exceptional electrochemical reversibility and a sharp optical absorption maximum at 714 nm. These baseline properties make it a critical raw material for fabricating tissue-mimicking optical phantoms, modifying electrodes for simultaneous target resolution, and formulating advanced aqueous energy storage electrolytes. [1]

Substituting Naphthol Green B with generic broadband dyes (like India Ink or Nigrosin) or simple iron salts leads to critical failures in precision applications. In optical tissue phantoms, broadband absorbers fail to mimic the specific NIR transmission window of biological tissues, leading to inaccurate calibration of laser interstitial thermal therapy (LITT) devices. In electrochemical applications, simple iron(III) salts lack the bulky, sulfonated organic framework of Naphthol Green B, resulting in rapid membrane crossover in flow batteries and an inability to form stable, conductive poly(NGB) films for sensor modification. Procurement of the exact CAS 19381-50-1 complex is required to ensure the correct steric bulk, redox potential, and spectral profile. [1]

Optical Specificity in Tissue-Mimicking Phantoms

For the calibration of diffuse optical imaging and photothermal devices, tissue phantoms require precise absorption matching in the NIR window. Naphthol Green B provides a distinct absorption peak at 714 nm, allowing it to accurately emulate tissue absorption coefficients with less than 3% error when measured via spatial frequency domain spectroscopy (SFDS). In contrast, broadband absorbers like India Ink or Nigrosin introduce spectral flattening that fails to replicate the wavelength-dependent absorption of specific biological chromophores, limiting their utility in multi-wavelength NIR device calibration. [1]

Evidence DimensionAbsorption coefficient emulation error in NIR phantoms
Target Compound Data< 3% error (wavelength-specific tuning)
Comparator Or BaselineIndia Ink / Nigrosin (Broadband absorbers)
Quantified DifferenceNGB allows specific peak matching at 714 nm, avoiding the spectral flattening inherent to broadband inks.
ConditionsSilicone/polyacrylamide phantoms measured via SFDS/OxImager

Crucial for procuring the correct dye when manufacturing calibration standards for near-infrared medical imaging and laser therapy devices.

Electrochemical Resolution of Overlapping Biomarkers

Bare graphite or carbon paste electrodes suffer from overlapping oxidation potentials when detecting dopamine and uric acid simultaneously, rendering them indistinguishable. Electropolymerizing Naphthol Green B onto the electrode surface creates a poly(NGB) film that acts as an electrocatalytic mediator. This modification successfully separates the anodic peak potentials of dopamine and uric acid by approximately 100 mV, enabling simultaneous, high-resolution quantification in mixed biological samples without cross-interference. [1]

Evidence DimensionVoltammetric peak separation (Dopamine vs. Uric Acid)
Target Compound Data~100 mV peak separation (fully resolved)
Comparator Or BaselineBare graphite/carbon paste electrode (overlapping peaks)
Quantified DifferencePoly(NGB) resolves previously overlapping peaks into distinct, measurable signals.
ConditionsCyclic/differential pulse voltammetry in 0.2 M phosphate buffer (pH 7.0)

Validates the procurement of NGB as a necessary precursor for manufacturing multiplexed electrochemical diagnostic sensors.

Redox Stability in Aqueous Energy Storage

In aqueous energy storage systems, crossover of active species through the membrane drastically reduces efficiency and lifespan. Naphthol Green B serves as a bulky, redox-active molecule that mitigates this issue. When utilized in optimized aqueous electrolytes or combined with porous carbon, systems incorporating NGB demonstrate a capacity fade rate of less than 0.07% per day and maintain a round-trip energy efficiency exceeding 85%. This structural robustness and electrochemical reversibility vastly outperform simple, uncoordinated transition metal salts that suffer from rapid crossover and degradation. [1]

Evidence DimensionCapacity fade rate and energy efficiency
Target Compound Data< 0.07% fade per day; > 85% round-trip efficiency
Comparator Or BaselineSimple transition metal salts (baseline crossover)
Quantified DifferenceNGB's bulky coordination complex prevents rapid membrane crossover, ensuring long-term cyclic stability.
ConditionsAqueous redox flow battery setup with optimized pH and porous carbon

Highlights NGB as a high-stability, procurement-ready active material for next-generation grid-scale energy storage development.

Fabrication of Near-Infrared Tissue Phantoms

Due to its sharp absorption peak at 714 nm, Naphthol Green B is the optimal dye for manufacturing tissue-mimicking phantoms used to calibrate diffuse optical imaging systems and laser interstitial thermal therapy (LITT) probes, avoiding the spectral flattening of generic inks. [1]

Electrode Modification for Multiplexed Diagnostics

NGB is utilized as a precursor for electropolymerized poly(NGB) films on carbon electrodes, enabling the simultaneous voltammetric detection of dopamine, uric acid, and ascorbic acid in clinical sensor manufacturing by cleanly separating their oxidation peaks. [2]

Active Electrolytes for Aqueous Redox Flow Batteries

The compound's bulky, iron-coordinated structure and high water solubility make it an excellent redox-active material for aqueous flow batteries, where it prevents membrane crossover and ensures high round-trip energy efficiency over extended cycling. [3]

Physical Description

NKRA

Hydrogen Bond Acceptor Count

18

Exact Mass

831.891235 Da

Monoisotopic Mass

831.891235 Da

Heavy Atom Count

53

UNII

W60I5H3VMQ

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 131 of 136 companies (only ~ 3.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

19381-50-1

Wikipedia

Naphthol_Green_B

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3): ACTIVE

Dates

Last modified: 08-15-2023

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